molecular formula C9H10O4 B000290 Flopropione CAS No. 2295-58-1

Flopropione

Cat. No. B000290
CAS RN: 2295-58-1
M. Wt: 182.17 g/mol
InChI Key: PTHLEKANMPKYDB-UHFFFAOYSA-N
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Description

Flopropione, also known by various trade names such as Compacsul, Cospanon, Ecapron, Pellegal, Argobyl, Floveton, Saritron, Spamorin, Labrodax, Tryalon, Mirulevatin, Padeskin, Profenon, is a spasmolytic or antispasmodic agent . It acts as a COMT inhibitor .


Synthesis Analysis

Flopropione is synthesized from phloroglucinol in a Hoesch reaction .


Molecular Structure Analysis

The molecular formula of Flopropione is C9H10O4 . The molecular weight is 182.17 .


Chemical Reactions Analysis

Flopropione is synthesized from phloroglucinol in a Hoesch reaction .


Physical And Chemical Properties Analysis

Flopropione has a molecular weight of 182.17 and a molecular formula of C9H10O4 . It forms needles when crystallized from water. The anhydrous compound has a melting point of 175-176°C. It is soluble in ethanol, ether, ethyl acetate, and hot water, but very slightly soluble in cold water .

Scientific Research Applications

Alleviation of Skin Inflammation

Flopropione has been identified as an antispasmodic agent that can alleviate skin inflammation by selectively inhibiting TRPV3 . TRPV3 is a temperature-sensitive Ca2±permeable ion channel robustly expressed in skin keratinocytes, and its gain-of-function mutations are involved in the pathology of skin lesions . In whole-cell patch clamp recordings, Flopropione selectively inhibits macroscopic TRPV3 currents in a concentration-dependent manner . In an in vivo mouse model of skin inflammation induced by the skin sensitizer DNFB, Flopropione also alleviates dorsal skin lesions and ear skin swelling .

Inhibition of TRPV3 Channels

Flopropione has been found to inhibit TRPV3 channel open probability without alteration of its unitary conductance . This selective inhibition of TRPV3 channels by Flopropione not only provides a valuable tool molecule for understanding of TRPV3 channel pharmacology but also holds repurposing potential for therapy of skin disorders, such as dermatitis and pruritus .

Interaction with Catechol-O-Methyltransferase (COMT)

Flopropione is known to act by inhibiting catechol-O-methyltransferase (COMT) . COMT is an enzyme that plays a key role in the metabolism of catecholamines including dopamine, epinephrine, and norepinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters, which could have various effects on the body.

Antagonizing Serotonin Receptors

Flopropione is also known to antagonize serotonin receptors . Serotonin receptors are found in the brain and gut, and they play a crucial role in mood, anxiety, and happiness. Antagonizing these receptors could potentially have effects on these aspects of physiology and behavior.

Safety And Hazards

Flopropione is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
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InChI

InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHLEKANMPKYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3045851
Record name Flopropione
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Molecular Weight

182.17 g/mol
Source PubChem
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Product Name

Flopropione

CAS RN

2295-58-1
Record name Flopropione
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Record name Flopropione [INN:DCF:JAN]
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Record name flopropione
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Record name 1-Propanone, 1-(2,4,6-trihydroxyphenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does flopropione exert its spasmolytic effects? Is it truly through catechol-O-methyltransferase (COMT) inhibition?

A1: Contrary to previous beliefs, research suggests that flopropione's spasmolytic action is unlikely due to COMT inhibition or serotonin antagonism. [] Studies on guinea pig ureter and sphincter of Oddi revealed that flopropione's inhibitory effects on contractions were not reversed by α- and β-blockers or affected by the COMT inhibitor entacapone. [] Instead, its mechanism might involve modulating ryanodine and/or inositol 1,4,5-trisphosphate (IP3) receptors, which regulate periodic calcium release from intracellular stores, leading to disruption of coordinated calcium dynamics and muscle relaxation. []

Q2: What is the relationship between molecular mobility and flopropione's crystallization behavior?

A2: Flopropione exhibits a significant decrease in crystallization rate at temperatures below its glass transition temperature (Tg). [] This is attributed, in part, to its lower molecular mobility compared to other compounds like nifedipine. [] Enthalpy relaxation and 1H-NMR relaxation measurements confirm that flopropione possesses slower molecular mobility below its Tg, contributing to its resistance to crystallization at lower temperatures. [, ]

Q3: Can flopropione's crystallization onset be predicted using molecular mobility data?

A3: Yes, studies suggest a correlation between the onset of crystallization and molecular mobility above Tg for flopropione. [] This correlation can be used to predict crystallization onset times at lower temperatures (below Tg) using mobility data collected at temperatures above Tg. [] For instance, predicted crystallization onset times at 35°C and 40°C for flopropione aligned well with experimental observations. [] This suggests that understanding the relationship between molecular mobility and crystallization could be beneficial for developing stability testing protocols for amorphous flopropione.

Q4: What unique characteristic does flopropione exhibit in forming complexes with cationic surfactants?

A4: Flopropione, being a water-insoluble drug, can form crystalline complexes with cationic surfactants like hexadecyltrimethylammonium bromide. [] These complexes demonstrate significantly higher solubility and thermostability compared to flopropione alone. [] X-ray diffraction analysis of these complexes reveals that flopropione molecules are sandwiched between the alkyl chains of the surfactant molecules, contributing to their altered physicochemical properties. []

Q5: How is flopropione used in the management of ureteral stones?

A5: Flopropione, as an antispasmodic agent, is commonly used in combination with other medications to facilitate the spontaneous passage of ureteral stones, particularly in Japan. [, ] Clinical trials have shown that adding flopropione to a treatment regimen including an alpha-1 blocker (like naftopidil) and a supplement like Quercus salicina Blume/Quercus stenophylla Makino extract significantly increases the rate of ureteral stone expulsion. [, ] This approach is particularly effective for stones smaller than 6 mm in diameter. []

Q6: What analytical methods are employed for the quantification of flopropione in pharmaceutical formulations?

A6: Ultraviolet (UV) spectrophotometry is a commonly used method for determining flopropione content in tablets. [] This method utilizes alcohol as a solvent and measures absorbance at a wavelength of 286 nm. [] It offers good linearity and accuracy, making it suitable for quality control purposes. []

Q7: What is the molecular formula and molecular weight of flopropione?

A7: Flopropione's molecular formula is C12H16O3, and its molecular weight is 208.25 g/mol.

Q8: Can flopropione be used as a substrate for enzymatic reactions?

A8: Yes, flopropione can act as a substrate for di-C-glycosyltransferases, such as GgCGT from Glycyrrhiza glabra. [] GgCGT catalyzes a two-step di-C-glycosylation of flopropione-containing substrates with high efficiency. [] This enzymatic modification can lead to the synthesis of C-glycosides with potential medicinal properties. []

Q9: What are the potential applications of flopropione beyond its current uses?

A9: While primarily known for its spasmolytic properties, flopropione's potential extends to other areas:

  • Skin inflammation: Research indicates that flopropione selectively inhibits overactive warmth-sensitive transient receptor potential vanilloid 3 (TRPV3) channels, which could be beneficial for treating skin inflammation. []
  • Anticonvulsant activity: Preliminary studies suggest potential anticonvulsant effects of flopropione, although the mechanism remains unclear and requires further investigation. []

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